1-(Pyridin-4-yl)azetidin-3-amine

Chemical Stability Preformulation Medicinal Chemistry

1-(Pyridin-4-yl)azetidin-3-amine (CAS 1342470-64-7) is a CNS drug discovery building block distinguished by its acid-stable 4-pyridyl scaffold. Unlike unstable 2-/3-pyridyl analogs, this isomer resists pH 1.8 degradation, enabling oral formulation. With LogP 0.23 and TPSA 42.15 Ų, it is optimized for brain-penetrant programs (histamine H3, M4, nicotinic receptors). The primary amine supports rapid derivatization. Available as free base or dihydrochloride salt. Procure the correct regioisomer to ensure lead optimization success.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13637378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)azetidin-3-amine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=NC=C2)N
InChIInChI=1S/C8H11N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h1-4,7H,5-6,9H2
InChIKeyGQRAQGJDVBARGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-yl)azetidin-3-amine: Core Physicochemical and Structural Profile for Research Procurement


1-(Pyridin-4-yl)azetidin-3-amine (CAS: 1342470-64-7) is a small-molecule building block comprising an azetidine ring directly linked to a pyridine moiety at the 4-position. The compound exhibits a molecular weight of 149.19 g/mol and a molecular formula of C8H11N3 . Its free base form is typically supplied at 98% purity , and it is commonly handled as the dihydrochloride salt (CAS: 2098025-88-6, MW: 222.11 g/mol) for enhanced stability and solubility . This compound is recognized as a privileged scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of histamine H3 receptor modulators and other bioactive molecules [1].

Why 1-(Pyridin-4-yl)azetidin-3-amine Cannot Be Replaced by Pyridyl-Regioisomers in Lead Optimization


The position of the nitrogen atom on the pyridine ring critically dictates both the chemical stability and the biological recognition of azetidine-based scaffolds. Substituting the 4-pyridyl isomer with the closely related 3-pyridyl or 2-pyridyl analogues introduces significant differences in acid-mediated decomposition kinetics and electronic properties [1]. For drug discovery programs targeting central nervous system disorders, such as those involving histamine H3 or M4 receptors, the choice of the 4-pyridyl substitution pattern is often essential to avoid downstream formulation failures and to maintain target engagement [2]. Procurement of the precise regioisomer is therefore non-negotiable for reproducibility in lead optimization.

1-(Pyridin-4-yl)azetidin-3-amine Quantitative Differentiation Evidence vs. Analogs


Superior Acidic Stability: 4-Pyridyl Azetidine Exhibits >10-Fold Longer Half-Life than 3-Pyridyl Analog

In a direct comparative study of N-substituted azetidines, the 4-pyridyl analogue demonstrated complete stability (no measurable degradation) under acidic conditions (pH 1.8), whereas the 3-pyridyl analogue exhibited a short half-life (T1/2) of just 3.8 hours [1]. This difference is attributed to the reduced nucleophilicity of the pyridine nitrogen in the 4-position, which prevents acid-mediated intramolecular ring-opening decomposition [1].

Chemical Stability Preformulation Medicinal Chemistry

Optimized Lipophilicity Profile: Computed LogP of 0.23 Aligns with CNS Drug-Like Space

The computed LogP for 1-(pyridin-4-yl)azetidin-3-amine is 0.2289, placing it within the optimal range for central nervous system (CNS) drug candidates (typically LogP < 3) . In contrast, the 3-pyridyl regioisomer and many larger piperidine analogues exhibit significantly higher LogP values (>1.0), which can correlate with increased off-target binding and reduced metabolic stability [1].

Physicochemical Properties CNS Penetration Lipophilicity

Validated Utility as a Histamine H3 Receptor Modulator Intermediate in Granted Patents

1-(Pyridin-4-yl)azetidin-3-amine is explicitly claimed as a critical intermediate in the synthesis of histamine H3 receptor antagonists, as documented in European Patent EP2391617B1 [1]. The patent describes compounds of formula (I) that include the 4-pyridyl azetidine motif and demonstrates their utility in treating cognitive and sleep disorders. This specific regioisomer is preferred over the 3-pyridyl variant due to its superior stability and synthetic tractability [1].

Patent Intelligence GPCR Neurological Disorders

High-Value Application Scenarios for 1-(Pyridin-4-yl)azetidin-3-amine in Scientific and Industrial R&D


Lead Optimization in CNS Drug Discovery Programs

Leverage the compound's low LogP (0.2289) and favorable topological polar surface area (TPSA 42.15 Ų) to design brain-penetrant candidates targeting histamine H3, M4 muscarinic, or nicotinic acetylcholine receptors. The 4-pyridyl isomer's demonstrated stability under acidic conditions (pH 1.8) makes it suitable for oral formulation development without the risk of premature degradation in the stomach [1].

Synthesis of Advanced Building Blocks for High-Throughput Screening Libraries

The primary amine group on the azetidine ring enables rapid diversification through amide coupling, reductive amination, or urea formation. The 4-pyridyl motif serves as a versatile handle for introducing basic nitrogen functionality into screening libraries, particularly for kinase or GPCR targets where the azetidine ring provides conformational constraint and improved ligand efficiency compared to flexible acyclic amines [2].

Development of Stable Pharmaceutical Salts and Cocrystals

The free base form (MW 149.19) and its dihydrochloride salt (MW 222.11) offer distinct solubility and handling advantages. The 4-pyridyl isomer's resistance to acid-mediated decomposition allows for salt screening under acidic conditions without degradation, enabling the identification of optimal solid forms for preclinical development .

Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 149.19 Da and only 11 heavy atoms, this compound meets strict fragment criteria (MW < 300 Da). Its balanced lipophilicity (LogP 0.2289) and three hydrogen-bond acceptors provide an ideal starting point for fragment growing or merging strategies, particularly for targets validated by azetidine-containing clinical candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-4-yl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.